2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-2-4-11(5-3-9)14-8-10-6-12(14)7-13-10/h2-5,10,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQAIKITMMBWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3CC2CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399007 | |
| Record name | 2-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198988-86-2 | |
| Record name | 2-(4-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which is enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . The reaction conditions are generally metal-free and operationally simple, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of enantioselective approaches is critical for producing high-purity compounds for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Research Applications
1. Synthesis of Complex Molecules
- Building Block : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its diazabicycloheptane core allows for diverse functionalization, making it valuable in the development of new compounds with desired properties.
- Chiral Auxiliary : It is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds, which are essential in pharmaceuticals.
2. Organocatalysis
- Catalytic Role : 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane has been employed as an organocatalyst in various reactions, including the Biginelli reaction. This reaction synthesizes dihydropyrimidinones from aromatic aldehydes, urea, and β-keto esters under mild conditions.
Biological Research Applications
1. Medicinal Chemistry
- Potential Antitumor Activity : Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. For instance, research has shown that related diazabicyclo compounds can induce apoptosis in cancer cells .
- Ligand for Receptors : The compound has been investigated as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in neuropsychiatric disorders. This suggests its potential use in developing treatments for conditions such as Alzheimer's disease.
Industrial Applications
1. Fine Chemicals Production
- Intermediate Synthesis : In industrial settings, this compound is utilized as an intermediate in the synthesis of fine chemicals and agrochemicals. Its unique structure allows it to participate in reactions that yield valuable industrial products.
Case Study 1: Synthesis and Application as a Chiral Auxiliary
A study demonstrated the effectiveness of this compound as a chiral auxiliary in the asymmetric synthesis of amino acids. The compound facilitated high enantioselectivity in the formation of desired products, showcasing its utility in pharmaceutical applications.
Case Study 2: Antitumor Activity
Research published in a peer-reviewed journal reported that derivatives of this compound exhibited significant cytotoxicity against various human cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also interact with receptors or ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Compounds:
Comparison: The fluorine atom’s electronegativity may enhance dipole interactions in receptor binding compared to the methyl group in the 4-methylphenyl analog.
2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 198988-88-4) Molecular Formula: C₁₁H₁₃ClN₂ Properties: Demonstrated subnanomolar Ki values (0.15 nM) for α4β2-nAChR in binding assays, outperforming many flexible piperazine derivatives .
Table 1: Substituent Effects on Key Parameters
| Substituent | Molecular Weight (g/mol) | logP* | α4β2-nAChR Ki (nM) | Application |
|---|---|---|---|---|
| 4-Methylphenyl | ~200 (estimated) | ~2.0 | Not reported | CNS disorders (proposed) |
| 4-Fluorophenyl | 273.15 | 1.8 | <1.0 | Neuropathic pain |
| 4-Chlorophenyl | 208.69 | 2.5 | 0.15 | Depression |
| 2,4-Difluorophenyl | 398.44 | 2.2 | N/A | Antitumor agents |
*Calculated using fragment-based methods.
Core Scaffold Variants: 3,6-Diazabicyclo[3.1.1]heptanes
Key Compounds:
3,6-Diazabicyclo[3.1.1]heptane (3,6-DBH) Structure: Features a larger bicyclic system with nitrogen atoms at positions 3 and 4. Properties: Displays cytotoxicity against prostate cancer cells (IC₅₀ = 12 µM in LNCaP cells) and moderate α4β2-nAChR affinity (Ki = 3.2 nM) .
Pyridinyl-3,6-diazabicyclo[3.1.1]heptane-anilines Molecular Formula: C₁₅H₁₆N₄ (example derivative) Properties: Achieves subnanomolar α4β2-nAChR binding (Ki = 0.8 nM) and >100-fold selectivity over α7 subtypes . Comparison: The pyridine-aniline moiety mimics epibatidine’s pharmacophore, enhancing affinity but increasing synthetic complexity .
Functional Derivatives in Catalysis
Key Compounds:
(1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr Application: Asymmetric organocatalyst for Biginelli reactions, achieving 94% yield and 46% enantiomeric excess (ee) in dihydropyrimidinone synthesis . Comparison: The chiral phenylethyl group induces stereoselectivity, whereas the 4-methylphenyl analog lacks catalytic data but may serve as a precursor for similar derivatives .
Research Findings and Implications
- Pharmacological Superiority : The 2,5-diazabicyclo[2.2.1]heptane core’s rigidity confers higher nAChR selectivity than flexible piperazines or larger bicyclic systems (e.g., 3,6-DBH) .
- Synthetic Challenges : Gram-scale synthesis of the parent scaffold requires multi-step sequences, limiting accessibility compared to simpler amines .
- Therapeutic Potential: Derivatives with halogenated aryl groups (e.g., 4-Cl, 4-F) show promise for CNS disorders, while sulfonylated variants expand into oncology .
Biological Activity
2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane, a compound belonging to the class of bicyclic amines, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with distinct biological properties. Recent studies have focused on synthesizing dithiocarbamate derivatives of this bicyclic structure to evaluate their antiproliferative activity against cancer cell lines.
Synthetic Pathways
- Multicomponent Synthesis : A study reported the synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates using a multicomponent reaction approach. This method allows for rapid diversification of compounds and enhances molecular complexity, which is advantageous in drug discovery .
Antiproliferative Effects
The biological activity of this compound has been primarily assessed through its antiproliferative effects on various cancer cell lines.
-
Cell Lines Tested : The following cell lines were used to evaluate the antiproliferative activity:
- Cervical cancer (CaSki)
- Breast cancer (MDA-MB-231)
- Lung cancer (SK-Lu-1)
-
Results : Among the synthesized compounds, one derivative (designated as compound 9e ) exhibited significant antiproliferative activity:
- IC50 Values :
- CaSki: 28 µg/mL
- MDA-MB-231: 18 µg/mL
- SK-Lu-1: 20 µg/mL
- IC50 Values :
These values indicate moderate efficacy against these cancer cell lines without inducing necrotic cell death, suggesting a potential mechanism involving apoptosis rather than necrosis .
The mechanism by which compound 9e exerts its effects involves the induction of apoptosis through a caspase-dependent pathway. This was established through assays measuring lactate dehydrogenase (LDH) release and other apoptotic markers in treated cells .
Case Study: Compound 9e
A detailed investigation into compound 9e highlighted its selectivity towards tumor cells over human lymphocytes, indicating a promising therapeutic window for further development as an antitumor agent. The compound's safety profile is enhanced by its ability to induce apoptosis without triggering necrotic pathways, which is often associated with adverse effects in traditional chemotherapeutics.
ADME Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for compound 9e suggest favorable pharmacokinetic properties that could support its development as a drug candidate. These predictions are crucial for understanding how the compound behaves in biological systems and its potential efficacy in clinical settings .
Q & A
What experimental strategies optimize enantioselectivity in asymmetric Biginelli reactions catalyzed by 2,5-diazabicyclo[2.2.1]heptane derivatives?
Answer:
Enantioselectivity can be enhanced by modifying catalyst substituents and reaction conditions. For example, using (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr (Catalyst 3) at 10 mol% in methanol achieves up to 46% enantiomeric excess (ee) in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) . Solvent polarity and temperature significantly impact stereochemical outcomes: polar aprotic solvents (e.g., DMF) improve ee by stabilizing transition states, while microwave irradiation (45°C, 8 h) reduces reaction time but may lower selectivity . Chiral HPLC with a Chirobiotic T column (acetonitrile/water mobile phase) is critical for enantiopurity analysis .
How does the rigid bicyclic framework of 2,5-diazabicyclo[2.2.1]heptane derivatives influence their catalytic activity compared to flexible amines like piperazine?
Answer:
The bicyclo[2.2.1]heptane scaffold imposes conformational rigidity, enabling precise spatial arrangement of catalytic groups. This rigidity enhances stereochemical control in asymmetric reactions, unlike piperazine’s flexible chair-flipping. For instance, (1S,4S)-configured derivatives stabilize prochiral intermediates via hydrogen bonding and π-π interactions in Biginelli reactions, leading to higher enantioselectivity (up to 46% ee vs. <20% for piperazine analogs) . Computational studies (e.g., DFT) are recommended to model transition-state geometries .
What synthetic routes are available for introducing C-substituents to the 2,5-diazabicyclo[2.2.1]heptane core?
Answer:
Directed lithiation is a key method. Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane undergoes deprotonation with sec-butyllithium/(-)-sparteine, followed by electrophilic quenching (e.g., alkyl halides, carbonyls) to introduce substituents. Post-deprotection yields functionalized amines, as demonstrated in ligands for diethylzinc additions . Alternative routes include microwave-assisted cyclocondensation (reducing time from 24 h to 8 h) and reductive amination for N-alkylation .
How can structural modifications improve the biological activity of DHPMs synthesized using these catalysts?
Answer:
Substituent effects on the DHPM aromatic ring (e.g., electron-withdrawing groups like -NO₂ or halogens) enhance bioactivity. For example, 4-fluorophenyl-substituted DHPMs show increased antimicrobial potency due to improved membrane permeability . X-ray crystallography (e.g., C18H18F2N2O2S structure) reveals intermolecular interactions (C–H⋯O/F/N) critical for solid-state stability and solubility . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock) are advised to predict binding affinities .
What mechanistic evidence supports the enantioinduction pathway in organocatalyzed Biginelli reactions?
Answer:
Proposed mechanisms involve dual activation: the catalyst’s secondary amine activates ethyl acetoacetate via enamine formation, while the tertiary amine protonates the aldehyde, enhancing electrophilicity. Stereochemical control arises from chiral pocket-induced π-facial discrimination, as inferred from HPLC and kinetic studies. Isotopic labeling (e.g., D₂O quenching) and in situ NMR can track intermediate formation .
How do solvent and catalyst loading affect reaction efficiency in DHPM synthesis?
Answer:
Optimal conditions use methanol (10 mol% catalyst, 60°C, 24 h), achieving 94% yield. Higher catalyst loadings (>15 mol%) cause aggregation, reducing activity. Nonpolar solvents (e.g., toluene) lower conversion rates (<50%) due to poor substrate solubility. Systematic screening via Design of Experiments (DoE) is recommended to balance yield and enantioselectivity .
What advanced characterization techniques validate the stereochemistry of 2,5-diazabicyclo[2.2.1]heptane derivatives?
Answer:
Single-crystal X-ray diffraction (e.g., C18H18F2N2O2S structure) confirms absolute configuration . Dynamic NMR (DNMR) at variable temperatures detects conformational exchange in solution. Circular dichroism (CD) spectroscopy correlates Cotton effects with enantiopurity, validated by chiral HPLC .
Can these derivatives be applied beyond organocatalysis, such as in materials science?
Answer:
Yes. The rigid chiral framework enables use in perovskite phase-transition materials. Homochiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane induces switchable second-harmonic generation (SHG) in hybrid perovskites, relevant for nonlinear optics . Computational modeling (VASP, CASTEP) can predict piezoelectric responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
